molecular formula C20H24ClN3O6 B1427275 1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)- CAS No. 1206524-79-9

1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-

Cat. No. B1427275
CAS RN: 1206524-79-9
M. Wt: 437.9 g/mol
InChI Key: ZYJYPPYJVAFFOX-DOMZBBRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)- is a useful research compound. Its molecular formula is C20H24ClN3O6 and its molecular weight is 437.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Reagent

This compound is used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and in the advancement of medical and biological research .

Building Blocks in Biochemistry

The compound serves as a building block in biochemistry . Building blocks are small units that can join together to create larger structures. In biochemistry, these larger structures can be proteins, DNA, RNA, and complex carbohydrates .

Medical and Clinical Diagnosis

Although the compound is primarily used for scientific research, it is not recommended for medical, clinical diagnosis or treatment . This indicates that while the compound has potential applications in the field of medicine, further research is needed to determine its safety and efficacy .

Food and Cosmetics

The compound is not recommended for use in food and cosmetics . This suggests that while the compound may have potential applications in these industries, more research is needed to determine its safety and suitability .

Drug Development

The compound has been identified as a clinical candidate (MK-5172) for drug development . It is active against genotype 1-3 NS3/4a and clinically relevant mutant enzymes and has good plasma exposure and excellent liver exposure in multiple species .

NMR Spectroscopy

The compound’s physical and chemical properties, as well as its NMR spectroscopy data, are of interest in scientific research . NMR spectroscopy is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O6/c1-20(2,3)30-19(26)24-10-12(9-15(24)18(25)28-5)29-17-16(21)22-13-7-6-11(27-4)8-14(13)23-17/h6-8,12,15H,9-10H2,1-5H3/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJYPPYJVAFFOX-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=NC3=C(C=CC(=C3)OC)N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC2=NC3=C(C=CC(=C3)OC)N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-
Reactant of Route 2
Reactant of Route 2
1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-
Reactant of Route 3
Reactant of Route 3
1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-
Reactant of Route 4
Reactant of Route 4
1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-
Reactant of Route 5
Reactant of Route 5
1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-
Reactant of Route 6
Reactant of Route 6
1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-

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